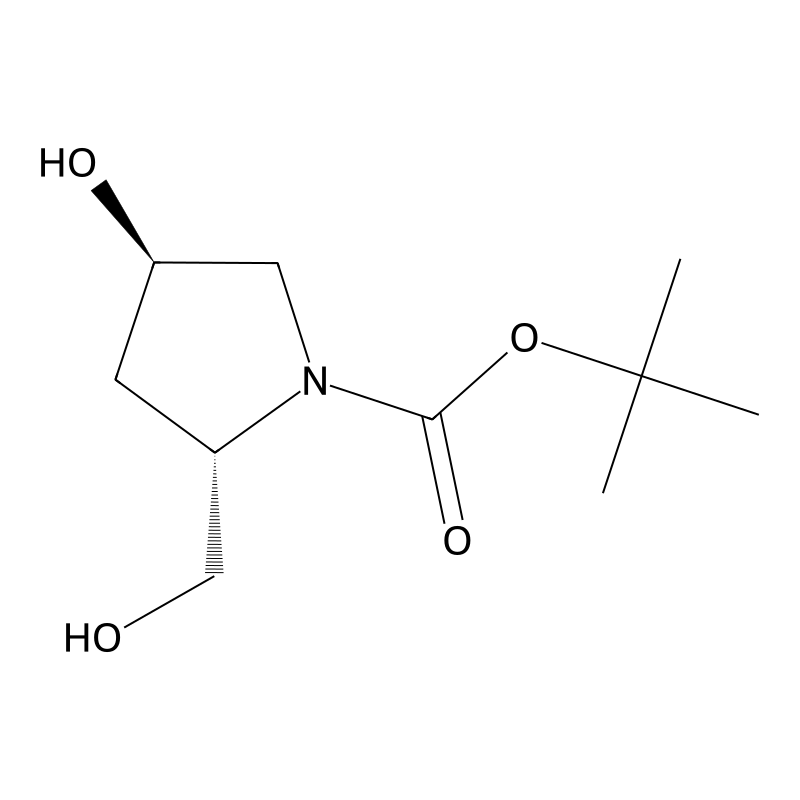

N-Boc-trans-4-hydroxy-L-prolinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N-Boc-trans-4-hydroxy-L-prolinol is a derivative of proline, an amino acid that plays a significant role in protein synthesis and is known for its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during

While detailed safety data might not be available for Boc-Hyp-OH specifically, some general precautions are recommended when handling this type of compound:

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Boc-Hyp-OH may be slightly irritating and may cause respiratory problems upon inhalation.

- Refer to safety data sheets (SDS) of similar compounds for specific handling and disposal guidelines.

Synthesis of Peptides and Proteins:

N-Boc-trans-4-hydroxy-L-prolinol serves as a valuable building block for the synthesis of peptides and proteins due to its specific stereochemistry and functional groups. The tert-butyl (Boc) group acts as a protecting group for the amine functionality, allowing for selective modification of other parts of the molecule. The presence of the hydroxyl group on the C4 position allows for further functionalization and incorporation into various peptide sequences. ()

Asymmetric Catalysis:

The chiral nature of N-Boc-trans-4-hydroxy-L-prolinol makes it a potential candidate for use in asymmetric catalysis. The molecule can be incorporated into catalysts for various reactions, enabling the selective formation of one enantiomer over the other. Research is ongoing to explore the development of efficient and highly selective catalysts using N-Boc-trans-4-hydroxy-L-prolinol as a scaffold. ()

Medicinal Chemistry:

N-Boc-trans-4-hydroxy-L-prolinol has been explored for its potential applications in the development of new drugs. The molecule exhibits various biological activities, including antibacterial and antifungal properties. Researchers are investigating the possibility of modifying N-Boc-trans-4-hydroxy-L-prolinol to develop new drugs with improved efficacy and selectivity. ()

- Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

- Deprotection: The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.

- Peptide Coupling: It can be used as a building block in peptide synthesis, where it reacts with activated carboxylic acids to form peptide bonds.

N-Boc-trans-4-hydroxy-L-prolinol exhibits biological activity that can influence cellular processes. It has been studied for its role in:

- Inhibiting Enzymes: Some derivatives of 4-hydroxyproline have shown potential in inhibiting certain enzymes, making them useful in drug design.

- Modulating Protein Structure: The presence of the hydroxyl group allows for unique hydrogen bonding interactions, which can stabilize specific protein conformations.

The synthesis of N-Boc-trans-4-hydroxy-L-prolinol typically involves several steps:

- Protection: The amino group of 4-hydroxy-L-proline is protected using Boc anhydride.

- Esterification: The hydroxyl group may be converted into a methyl ester using reagents like thionyl chloride or through direct reaction with methanol.

- Purification: The final product is purified through techniques such as recrystallization or chromatography.

A notable method involves using dichloromethane as a solvent along with dimethylaminopyridine (DMAP) for enhanced reaction efficiency .

N-Boc-trans-4-hydroxy-L-prolinol finds applications in various fields:

- Peptide Synthesis: It serves as a key building block in synthesizing peptides and peptidomimetics.

- Drug Development: Its derivatives are explored for potential therapeutic applications, particularly in targeting specific enzymes or receptors.

- Material Science: It may be used in developing new materials with specific mechanical or thermal properties.

N-Boc-trans-4-hydroxy-L-prolinol shares structural similarities with several other compounds, each offering unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Boc-cis-4-hydroxy-L-proline | Cis configuration at the proline position | Different stereochemistry affects biological activity |

| N-Boc-4-amino-L-proline | Amino group instead of hydroxyl | Enhanced solubility and reactivity |

| N-Boc-2-pyrrolidinecarboxylic acid | Pyrrolidine ring structure | Potential for different reactivity patterns |

N-Boc-trans-4-hydroxy-L-prolinol's unique trans configuration provides distinct steric effects compared to its cis counterpart, influencing its application in drug design and peptide synthesis.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant